molecular formula C5H14N2 B097858 2-Methylbutane-1,4-diamine CAS No. 15657-58-6

2-Methylbutane-1,4-diamine

Cat. No. B097858
CAS RN: 15657-58-6
M. Wt: 102.18 g/mol
InChI Key: GGQJPAQXCYUEKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diamine compounds is described in the papers. For instance, the synthesis of several isomeric diamino acids, which could be structurally related to 2-Methylbutane-1,4-diamine, was performed for comparative studies in root nodules from Lotus tenuis . Additionally, the synthesis of imines from 2,3-diphenylbutane-1,4-diamine, which shares the butane-1,4-diamine moiety with 2-Methylbutane-1,4-diamine, was achieved through condensation with corresponding aldehydes .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methylbutane-1,4-diamine has been characterized using various techniques. For example, the crystal structure of a cobalt(III) complex derived from an imino acid related to 2-Methylbutane-1,4-diamine was determined by single-crystal X-ray diffraction . This provides a precedent for the type of structural analysis that could be applied to 2-Methylbutane-1,4-diamine.

Chemical Reactions Analysis

The papers describe several chemical reactions involving diamine compounds. The trinuclear copper(II) complex with a ligand derived from the reaction of pentane-2,4-dione and aliphatic α,ω-diamines indicates the potential for 2-Methylbutane-1,4-diamine to form complexes with metal ions . Additionally, the transformation of imines derived from a related diamine to bis-(1,3-dihydropyrrolone) derivatives via ruthenium catalysis suggests possible reaction pathways for 2-Methylbutane-1,4-diamine .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Methylbutane-1,4-diamine are not directly reported, the properties of structurally related compounds can provide some insights. For example, the magnetic properties of a trinuclear copper(II) complex with a ligand derived from a related diamine were studied, indicating weak antiferromagnetic exchange . The reactivity of diamine compounds with aromatic aldehydes and the subsequent reactions of the products with aromatic amines and hydrazines were also explored .

Safety And Hazards

2-Methylbutane-1,4-diamine is classified as extremely flammable and may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

Future Directions

2-Methylbutane-1,4-diamine has been used in the preparation of a new Hepatitis C virus inhibitor . It’s also used in the synthesis of antibacterial castor oil-based polyurethane membranes . These applications suggest potential future directions for this compound in medical and material science research.

properties

IUPAC Name

2-methylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQJPAQXCYUEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935476
Record name 2-Methylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutane-1,4-diamine

CAS RN

15657-58-6
Record name 2-Methyl-1,4-diaminobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015657586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374YZ166XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Equi - 1991 - search.proquest.com
The subject of this thesis is the enzyme diamine oxidase and four main topics are discussed:(1) oxidation of diamines using diamine oxidase;(2) inhibition of diamine oxidase;(3) …
Number of citations: 3 search.proquest.com
KS Müller, F Koç, S Ricken, P Eilbracht - Organic & Biomolecular …, 2006 - pubs.rsc.org
Polyamines, structurally related to putrescines and spermidines, are easily obtainable via hydroaminomethylation of methylallylphthalimide with primary or secondary amines. In addition…
Number of citations: 63 pubs.rsc.org
AI Magalhães, JC de Carvalho, JDC Medina… - Applied microbiology …, 2017 - Springer
Itaconic acid is a promising chemical that has a wide range of applications and can be obtained in large scale using fermentation processes. One of the most important uses of this …
Number of citations: 92 link.springer.com
A Roy, A Maity, MK Saina Shaheeda, R Giri… - Organic …, 2020 - arkat-usa.org
The hexahydropyrrolo [2, 3-b] indole alkaloids represent a diverse family of structurally complex tryptamine derived alkaloids isolated from a widespread series of natural sources. A …
Number of citations: 6 www.arkat-usa.org
R da Gama Ferreira, D Petrides - researchgate.net
Itaconic acid (IA) was discovered in 1837 as a thermal decomposition product of citric acid. It was only in 1932, however, that IA was found to be synthesized by certain microorganisms. …
Number of citations: 0 www.researchgate.net

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